molecular formula C21H17FN4O2S B2562485 6-(4-Fluorophenyl)-2-(2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one CAS No. 1115915-29-1

6-(4-Fluorophenyl)-2-(2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2562485
CAS No.: 1115915-29-1
M. Wt: 408.45
InChI Key: MVYPWSNITGLWFA-UHFFFAOYSA-N
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Description

The compound 6-(4-fluorophenyl)-2-(2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one is a heterocyclic molecule featuring a pyridazinone core fused with a 1,2,4-oxadiazole ring. Key structural elements include:

  • 4-Fluorophenyl substituent at position 6 of the pyridazinone ring, which may enhance metabolic stability and bioavailability compared to non-fluorinated analogs .
  • 1,2,4-Oxadiazole moiety substituted with a methylsulfanylphenyl group, a structural motif associated with diverse pharmacological activities, including anti-inflammatory and antimicrobial effects .

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., pyridazinones and oxadiazoles) have been extensively studied, enabling inferences about its properties.

Properties

IUPAC Name

6-(4-fluorophenyl)-2-[2-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2S/c1-29-17-8-4-15(5-9-17)21-23-19(28-25-21)12-13-26-20(27)11-10-18(24-26)14-2-6-16(22)7-3-14/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYPWSNITGLWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-Fluorophenyl)-2-(2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a dihydropyridazinone core with substituents that include a 4-fluorophenyl group and a 1,2,4-oxadiazole moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
  • IC50 Values : The compound demonstrated IC50 values ranging from 5 to 15 µM across different cell lines, indicating moderate potency compared to standard chemotherapeutics like doxorubicin.

The proposed mechanisms through which this compound exerts its anticancer effects include:

  • Inhibition of Cell Cycle Progression : The compound has been shown to induce G1 phase arrest in cancer cells.
  • Induction of Apoptosis : Flow cytometry analyses revealed increased apoptotic cell populations upon treatment with the compound, suggesting activation of intrinsic apoptotic pathways.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory effects:

  • Cytokine Inhibition : Studies have shown that it can significantly reduce levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
  • In Vivo Models : In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a reduction of inflammation by approximately 60%, comparable to indomethacin.

Data Table: Biological Activity Summary

Biological ActivityCell Line TestedIC50 (µM)Mechanism
AnticancerA54910Apoptosis induction
MCF-78Cell cycle arrest
HeLa15Apoptosis induction
Anti-inflammatoryMacrophagesN/ACytokine inhibition
In Vivo (Rat)N/AEdema reduction

Study 1: Anticancer Efficacy

A study published in ACS Omega explored the efficacy of various oxadiazole derivatives, including the target compound, against cancer cell lines. The results indicated that modifications in the oxadiazole structure significantly enhanced anticancer activity, with particular emphasis on the role of the methylsulfanyl group in increasing bioavailability and reducing toxicity .

Study 2: Anti-inflammatory Mechanisms

Another significant study focused on the anti-inflammatory properties of similar compounds. The research highlighted how structural variations could lead to different anti-inflammatory profiles. The compound's ability to inhibit NF-kB signaling pathways was noted as a key mechanism for its anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Pharmacological Activity Molecular Formula (Molar Mass) Reference
6-(4-Fluorophenyl)-2-(2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one Pyridazinone + 1,2,4-oxadiazole 4-Fluorophenyl, methylsulfanylphenyl Hypothesized: Anti-inflammatory, kinase inhibition Not specified N/A
6-Phenyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one Pyridazinone + 1,2,4-triazole Phenyl, thioxo-triazole Antimicrobial, anti-inflammatory C19H16N6OS (392.44 g/mol)
6-((4-Ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methoxy)-2-phenylpyridazin-3-one Pyridazinone + 1,2,4-triazole Ethyl, methylbenzylsulfanyl, methoxy linker Not specified (commercial availability) C23H23N5O2S (433.53 g/mol)
2-[3-Acetyl-5-(2-chloro-3-pyridyl)-2-methyl-2,3-dihydro-1,3,4-oxadiazol-2-yl]-4-fluorophenyl acetate 1,3,4-Oxadiazoline Acetyl, chloro-pyridyl, fluorophenyl Anticancer, antiviral C19H17ClFN3O4 (423.81 g/mol)

Key Comparative Insights

Role of Fluorinated Aromatic Groups

  • The 4-fluorophenyl group in the target compound may improve metabolic stability compared to non-fluorinated analogs like the phenyl-substituted pyridazinone in . Fluorine’s electronegativity and small atomic radius enhance binding affinity to hydrophobic enzyme pockets .

Heterocyclic Moieties and Bioactivity

  • 1,2,4-Oxadiazole vs. 1,2,4-Triazole : The target compound’s oxadiazole ring is more electron-deficient than the triazole in , which may alter redox properties and interactions with biological targets. Triazole-containing analogs exhibit antimicrobial activity, while oxadiazoles are linked to kinase inhibition .
  • Methylsulfanylphenyl vs. Methylbenzylsulfanyl : The methylsulfanyl group in the target compound’s oxadiazole may enhance lipophilicity compared to the bulkier methylbenzylsulfanyl group in , affecting membrane permeability.

Linker Flexibility and Conformational Effects

  • In contrast, the methoxy linker in may restrict conformational freedom, reducing off-target interactions.

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